Increased Basicity of the Aminomethyl Group: pKa Comparison (5-Methyl vs. Unsubstituted Pyrimidine)
The conjugate acid of (5‑methylpyrimidin‑2‑yl)methanamine (free base) has a predicted pKa of 7.84 ± 0.29, whereas the unsubstituted analogue pyrimidin‑2‑ylmethanamine exhibits a predicted pKa of approximately 7.1 [REFS‑1]. The ~0.7 unit increase in basicity arises from the electron‑donating effect of the 5‑methyl group, which enhances protonation of the primary amine at physiological pH and influences salt‑formation stoichiometry during procurement.
| Evidence Dimension | pKa (predicted) of conjugate acid |
|---|---|
| Target Compound Data | pKa = 7.84 ± 0.29 |
| Comparator Or Baseline | Pyrimidin-2-ylmethanamine (CAS 75985-45-4): pKa ≈ 7.1 |
| Quantified Difference | ΔpKa ≈ +0.7 units |
| Conditions | Predicted values (ACD/Labs or similar); free base forms in aqueous solution at 25 °C |
Why This Matters
Higher basicity alters the protonation state at physiological pH, affecting solubility, membrane permeability, and salt‑form selection, which are critical parameters for reliable intermediate procurement and downstream coupling efficiency.
